molecular formula C27H22N4O3S2 B2442434 4-benzoyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-53-7

4-benzoyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2442434
CAS No.: 392300-53-7
M. Wt: 514.62
InChI Key: FWIINXHEWNPRND-UHFFFAOYSA-N
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Description

4-benzoyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzoyl group, a thiadiazole ring, and a quinoline derivative

Properties

IUPAC Name

4-benzoyl-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S2/c32-23(31-16-6-10-18-7-4-5-11-22(18)31)17-35-27-30-29-26(36-27)28-25(34)21-14-12-20(13-15-21)24(33)19-8-2-1-3-9-19/h1-5,7-9,11-15H,6,10,16-17H2,(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIINXHEWNPRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Quinoline Derivative: The quinoline moiety can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with an appropriate electrophile.

    Coupling with Benzoyl Group: The final step involves coupling the thiadiazole-quinoline intermediate with a benzoyl chloride derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole moiety undergoes nucleophilic substitution at the C-5 position due to electron-withdrawing effects from adjacent sulfur and nitrogen atoms. Key reactions include:

Reaction TypeConditionsProducts/OutcomesSource
Thiolate displacementAlkyl halides in DMSO, 60–80°CFormation of thioether derivatives
Amine substitutionPrimary amines, triethylamine, DMF5-amino-1,3,4-thiadiazole analogs

These substitutions retain the thiadiazole scaffold while introducing functional diversity. For example, reaction with 2-chloroethylamine derivatives under basic conditions yields intermediates for further coupling .

Hydrolysis of Benzamide Linkages

The benzamide groups undergo controlled hydrolysis under acidic or alkaline conditions:

ConditionsProductsCharacterization MethodsSource
2M HCl, reflux, 6h4-Benzoylbenzoic acid derivativeIR (loss of amide I band)
1M NaOH, ethanol, 50°CFree amine + benzoic acidTLC, NMR (disappearance of NH)

Hydrolysis kinetics depend on electronic effects from the 4-benzoyl substituent, which slightly destabilizes the amide bond compared to unsubstituted analogs .

Oxidation of Thioether Side Chain

The -(S-CH2-CO)- bridge is susceptible to oxidation:

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%)Acetic acid, 25°C, 2hSulfoxide derivative78%
mCPBADCM, 0°C, 30minSulfone derivative92%

Sulfoxide formation is reversible under reducing conditions (e.g., Na₂S₂O₃), while sulfone derivatives are stable .

Cyclocondensation with Carbonyl Compounds

The secondary amine in the dihydroquinoline segment participates in cyclization:

ReagentConditionsProductApplicationSource
BenzaldehydeEtOH, Δ, 4hTetrahydroquinoline-fused imineAnticancer screening
Acetyl chloridePyridine, RT, 12hAcetylated dihydroquinolineBioactivity modulation

These reactions enhance the compound's planar aromaticity, influencing π-π stacking interactions in biological targets .

Metal-Catalyzed Cross-Coupling

The thiadiazole ring facilitates palladium-mediated couplings:

ReactionCatalytic SystemProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl-thiadiazole hybrids65%
Buchwald-HartwigPd₂(dba)₃, XantphosN-aryl derivatives58%

Coupling occurs preferentially at the C-2 position of the thiadiazole due to lower steric hindrance .

Stability Under Physiological Conditions

Degradation studies in simulated biological media reveal:

MediumHalf-Life (37°C)Major Degradation PathwaysSource
PBS (pH 7.4)48hAmide hydrolysis, sulfoxide formation
Human liver microsomes6hOxidative desulfurization

Stability is pH-dependent, with accelerated degradation in alkaline environments .

Key Research Findings

  • Anticancer activity : Thioether oxidation to sulfone enhances topoisomerase II inhibition (IC₅₀ = 1.2 μM vs. 3.8 μM for parent compound) .

  • Enzymatic interactions : The dihydroquinoline moiety binds cytochrome P450 3A4 via hydrophobic interactions (Kd = 8.9 nM) .

  • Solubility : LogP = 2.1 (calculated), improves to 1.4 upon sulfone formation .

Experimental protocols from were validated using HPLC (>95% purity) and HRMS (mass error < 2 ppm).

Scientific Research Applications

The biological activities of 4-benzoyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been investigated in several studies. Below is a summary of the key findings:

Antimicrobial Activity

Research indicates that derivatives containing the dihydroquinoline structure exhibit significant antimicrobial properties. In vitro studies demonstrate that these derivatives possess stronger antibacterial activity compared to standard antibiotics, particularly against Gram-positive bacteria.

Compound TypeActivityReference
Dihydroquinoline derivativesAntibacterial
Thiazole derivativesAntifungal

Anticancer Activity

The compound has shown promise in anticancer applications. Studies suggest that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have been tested against multiple cancer cell lines with favorable results.

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.8
HeLa (Cervical Cancer)12.3

Neuroprotective Effects

Recent investigations highlight the neuroprotective potential of this compound against neurodegenerative diseases. It has been shown to inhibit monoamine oxidase enzymes, which are implicated in neurodegenerative disorders such as Alzheimer's disease.

EnzymeInhibition (%)Reference
Monoamine Oxidase B77.76
ButyrylcholinesteraseSignificant

Case Studies

Several case studies have been documented that illustrate the effectiveness of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A study tested various dihydroquinoline derivatives against common pathogens and found that certain modifications significantly enhanced antibacterial activity compared to existing antibiotics .
  • Anticancer Research : A series of benzothiazole–isoquinoline derivatives were synthesized and tested for their anticancer properties. Among them, specific compounds displayed substantial growth inhibition in cancer cell lines, suggesting a potential therapeutic role for similar structures .
  • Neuroprotective Mechanism Investigation : Research focused on the inhibition of acetylcholinesterase and butyrylcholinesterase by benzothiazole–isoquinoline derivatives revealed promising results for treating Alzheimer's disease .

Mechanism of Action

The mechanism by which 4-benzoyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects is likely multifaceted:

    Molecular Targets: Potential targets include enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling pathways.

    Pathways Involved: The compound may interfere with oxidative stress pathways, leading to cell death in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-benzoyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: shares similarities with other thiadiazole and quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the quinoline and thiadiazole moieties allows for a wide range of chemical modifications and applications.

Biological Activity

4-benzoyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that combines various functional groups, including a quinoline derivative and a thiadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Property Details
IUPAC Name N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]thio-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Molecular Formula C21H20N4O2S2
Molecular Weight 420.53 g/mol

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Cellular Signaling Interference : It could disrupt cellular signaling pathways, leading to altered cell behavior such as apoptosis or cell cycle arrest.
  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and affecting downstream biological processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For example:

Compound Target Organism Activity (MIC)
Compound AStaphylococcus aureus10 µg/mL
Compound BEscherichia coli15 µg/mL

This suggests that the target compound may possess similar antimicrobial properties.

Anticancer Activity

A study evaluated the anticancer potential of derivatives containing the thiadiazole moiety. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)7.5
A549 (Lung Cancer)6.0

These findings highlight the potential of this compound in cancer therapy.

Anti-inflammatory Activity

In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The following table summarizes the results:

Compound Cytokine Inhibition (%)
Compound CTNF-alpha: 75%
Compound DIL-6: 60%

This suggests that the compound may also exert anti-inflammatory effects.

Case Studies

Several case studies have documented the biological activities of compounds related to this compound:

  • Study on Anticancer Properties : A recent study demonstrated that a related thiadiazole derivative inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
    "The compound showed a significant reduction in tumor volume compared to control groups" .
  • Antimicrobial Efficacy Assessment : Another research focused on the antimicrobial properties of quinoline derivatives found that certain modifications enhanced activity against multidrug-resistant strains.
    "The modified quinoline derivatives exhibited potent activity against resistant bacterial strains" .

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 4-benzoyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how is its structure validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiadiazole derivatives are often prepared by refluxing precursors like 5-substituted-1,3,4-thiadiazol-2-amines with acylating agents (e.g., benzoyl chloride) in dry acetone or ethanol under anhydrous conditions. Potassium carbonate is commonly used as a base to deprotonate reactive sites .
  • Characterization : Confirm structure via IR spectroscopy (amide C=O stretch ~1650–1700 cm⁻¹), ¹H/¹³C NMR (amide proton at δ 10–12 ppm; thiadiazole ring protons at δ 7–8 ppm), and mass spectrometry (molecular ion peak matching the molecular formula). Crystallinity can be assessed via X-ray diffraction .

Q. What purification techniques are optimal for isolating this compound post-synthesis?

  • Recrystallization from ethanol or methanol is effective for removing unreacted starting materials. For complex mixtures, column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities. Purity is validated by TLC (Rf consistency) and HPLC (>95% peak area) .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions between this compound and target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR)?

  • Methodology : Use software like AutoDock Vina to model the compound’s binding to PFOR’s active site. Key steps:

Optimize the compound’s 3D structure (DFT calculations at B3LYP/6-31G* level).

Identify hydrogen bonds (e.g., between the amide group and enzyme residues) and π-π stacking (benzoyl group with aromatic residues).

  • Validation : Compare docking scores (binding energy ≤ −7 kcal/mol) with known inhibitors like nitazoxanide. Experimental validation via enzyme inhibition assays (IC₅₀ determination) is critical .

Q. What methodological approaches assess pro-apoptotic and cell cycle arrest effects of this thiadiazole derivative?

  • In vitro assays :

  • MTT assay : Evaluate cytotoxicity (IC₅₀) against cancer cell lines (e.g., MCF-7, HepG2).
  • Flow cytometry : Use Annexin V/PI staining to quantify apoptosis and propidium iodide for cell cycle phase distribution (G1/S arrest common in thiadiazoles).
  • Western blotting : Measure caspase-3/9 activation and Bcl-2/Bax ratio to confirm apoptotic pathways .

Q. How should researchers address discrepancies in biological activity data across structurally similar thiadiazoles?

  • Strategies :

Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., dihydroquinoline vs. phenyl groups) and compare IC₅₀ values.

Solubility optimization : Poor solubility may mask activity; use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts.

Orthogonal assays : Cross-validate results with mitochondrial membrane potential (JC-1 dye) and ROS generation assays .

Q. How does isomerism (e.g., thiadiazole ring orientation) influence pharmacological profiles?

  • Approach : Synthesize isomers (e.g., 1,3,4-thiadiazole vs. 1,2,4-triazole) and compare:

  • Pharmacokinetics : LogP (octanol-water partition) for permeability.
  • Bioactivity : Isosteric replacements (e.g., sulfur vs. oxygen in oxadiazoles) alter electron distribution and binding affinity.
  • Crystallography : Resolve spatial arrangements to correlate with activity .

Q. What formulation strategies improve solubility and bioavailability of this hydrophobic compound?

  • Methods :

  • Nanoparticulate systems : Use PLGA or liposomes (particle size <200 nm via dynamic light scattering).
  • Solid dispersions : Prepare with PEG-6000 or PVP-K30 (solvent evaporation method).
  • Prodrugs : Introduce hydrophilic moieties (e.g., phosphate esters) cleaved in vivo .

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